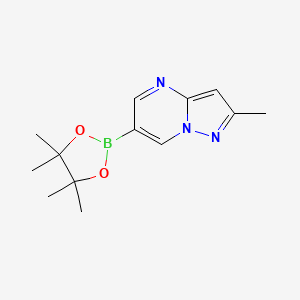

![molecular formula C21H21N3O2 B2715346 丁基2-(4-甲基吲哚[2,3-b]喹喔啉-5-基)乙酸酯 CAS No. 843622-89-9](/img/structure/B2715346.png)

丁基2-(4-甲基吲哚[2,3-b]喹喔啉-5-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have diverse pharmacological and industrial purposes . They show diverse pharmacological activities and can be synthesized by adopting green chemistry principles .

Synthesis Analysis

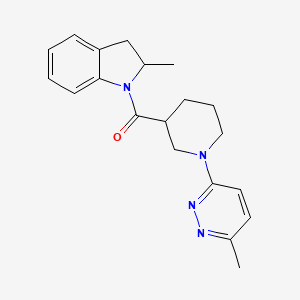

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized through the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex. For example, a similar compound, 3-methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, contains a total of 53 bonds. There are 30 non-H bond(s), 21 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 20 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .科学研究应用

催化应用

Imamoto 等人(2012 年)的研究证明了刚性 P 手性膦配体在铑催化的官能化烯烃不对称氢化中的效用。此类化合物(包括 2,3-双(叔丁基甲基膦)喹喔啉等变体)表现出高催化活性和对映选择性,提供了一种高效合成手性药物成分的途径 (Imamoto 等人,2012 年)。

材料科学

Xie 等人(2019 年)探索了喹喔啉-2(1H)-酮的无金属 C3-烷氧羰基化,揭示了一种制备喹喔啉-3-羰基化合物的全新方案。此工艺涉及无金属和无碱条件下的氧化偶联,突出了喹喔啉在合成生物活性天然产物和合成药物中的关键基序方面的潜力,表明了在材料合成和药物开发中的应用 (Xie 等人,2019 年)。

生物活性分子的合成

Sayapin 等人(2008 年)描述了 2-(2-喹喔啉基)-β-茚满的合成,突出了喹喔啉衍生物在创建具有特定性质的生物活性分子方面的潜力。他们的研究涉及通过 X 射线衍射进行氧化缩合反应和结构分析,指出了在药物合成和材料科学中的应用 (Sayapin 等人,2008 年)。

量子化学研究

Zarrouk 等人(2014 年)对喹喔啉作为铜的缓蚀剂进行了理论研究,采用量子化学计算来探索分子结构和抑制效率之间的关系。这表明在防腐和材料保护方面具有潜在应用 (Zarrouk 等人,2014 年)。

药物发现

Li 等人(2014 年)讨论了四环喹喔啉衍生物作为治疗神经精神和神经系统疾病的多功能候选药物的发现。他们的工作展示了喹喔啉基化合物的治疗潜力,表明了在药物化学研究中的可能应用 (Li 等人,2014 年)。

作用机制

Target of Action

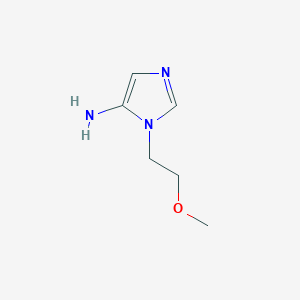

For instance, indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .

Mode of Action

Indole and quinoxaline derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Indole and quinoxaline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Indole and quinoxaline derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

安全和危害

未来方向

The future directions in the research of quinoxaline derivatives could include the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

生化分析

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole and quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole, a related compound, is known to be produced by the degradation of tryptophan in higher plants

属性

IUPAC Name |

butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIBYFVMOHEGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2715281.png)